N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a chemical compound with a complex structure that includes a cyanocyclopentyl group and a methylphenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with 3-methylphenylsulfanyl acetamide under specific conditions to yield the final product. Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane (DCM), with catalysts such as neopentyl amine (NPA) and n-butyl amine (n-Bu) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanocyclopentyl or methylphenylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide include other cyanocyclopentyl derivatives and methylphenylsulfanyl compounds. Examples include:
- N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(1-cyanocyclopentyl)-2-[(3-chlorophenyl)sulfanyl]acetamide
Uniqueness
The presence of both the cyanocyclopentyl and methylphenylsulfanyl groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12-5-4-6-13(9-12)19-10-14(18)17-15(11-16)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUQTQMIXKAKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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